molecular formula C8H4ClN3 B1407901 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147014-54-7

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1407901
CAS No.: 1147014-54-7
M. Wt: 177.59 g/mol
InChI Key: FVTPPKQFMIGOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1147014-54-7) is a heterocyclic compound with the molecular formula C₈H₄ClN₃ and a molecular weight of 177.59 g/mol . It belongs to the pyrrolo[2,3-d]pyrimidine family, a class of fused bicyclic structures closely related to nucleosides and antibiotics . The compound features a chlorine atom at position 2 and an ethynyl group (-C≡CH) at position 4, which confer unique electronic and steric properties. Pyrrolo[2,3-d]pyrimidines are renowned for their biological activity, particularly as kinase inhibitors, antiviral agents, and anticancer candidates due to their structural mimicry of purine bases .

Properties

IUPAC Name

2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c1-2-6-5-3-4-10-7(5)12-8(9)11-6/h1,3-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTPPKQFMIGOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CNC2=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

One prominent approach involves starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is subsequently functionalized to introduce the ethynyl group at position 4. This method is detailed in patent literature, emphasizing high yield, purity, and process safety.

  • Key Steps:

  • Research Findings:

    • A patent discloses a four-step synthesis with a total yield of approximately 45.8% (CN110386936B), involving initial chlorination, alkynylation, and purification steps, avoiding hazardous reagents like phosphorus oxychloride (POCl₃) (CN110386936B).

Synthesis via Cyclization of Precursors

Another route involves cyclization of suitably substituted amidines or nitriles, followed by halogenation.

  • Example:
    • Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to produce intermediates, followed by cyclization with formamidine salts to generate the pyrimidine core, then halogenation to yield the chloro derivative (EP1913000B1).

Preparation via Chlorination of Pyrrolo[2,3-d]pyrimidine Intermediates

Chlorination Using POCl₃

A conventional method involves chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃):

  • Process:

    • Reacting the diol with POCl₃ in aromatic solvents like toluene at controlled temperatures (0–100°C).
    • The reaction proceeds via substitution of hydroxyl groups with chlorine, yielding 4-chloro derivatives.
  • Limitations:

    • Generates large amounts of phosphorus-containing waste.
    • Requires careful handling due to exothermic reactions and toxic reagents (EP1913000B1).

Non-Phosphorus Chlorination Reagents

Recent innovations utilize non-phosphorus reagents such as Vilsmeier reagents derived from N,N-dimethylformamide (DMF) to avoid phosphorus waste, providing cleaner routes with high selectivity (CN110386936B).

Alternative Routes Using Chlorinating Agents

Use of Non-Phosphorus Chlorination Reagents

  • Vilsmeier Reagent Approach:
    • Preparation of Vilsmeier reagent from DMF and an appropriate chlorinating agent.
    • Chlorination of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine without phosphorus waste (CN110386936B).

Chlorination with Thionyl Chloride or Phosphorus Trichloride

  • These reagents are also employed but are less environmentally friendly due to toxic by-products.

Key Research Data and Process Optimization

Method Starting Material Reagents Reaction Conditions Yield Advantages Limitations
Direct alkynylation 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Sonogashira coupling reagents Pd catalyst, terminal alkyne, base, solvent Up to 80% High specificity, high purity Requires palladium catalysts
Cyclization from amidines 2-methyl-3,3-dichloroacrylonitrile Formamidine salts, catalysts 0–50°C, reflux ~45.8% One-pot process, scalable Multi-step, moderate yield
Chlorination with POCl₃ Pyrimidine diol POCl₃, aromatic solvent 0–100°C ~67.8% Well-established Waste generation, toxicity
Non-phosphorus chlorination Pyrimidine derivatives DMF-based Vilsmeier reagent 25–105°C High purity, environmentally friendly Novel, less waste

Research Findings and Observations

  • Efficiency and Yield: Modern methods emphasize fewer steps and higher yields, with some routes achieving purities exceeding 99.5% without further purification.
  • Environmental Impact: Recent approaches favor non-phosphorus reagents, reducing hazardous waste.
  • Safety and Scalability: Methods utilizing milder conditions and avoiding toxic reagents are preferable for industrial applications.
  • Process Optimization: Use of excess ethyl 2-cyanoacetate, controlled pH adjustments, and centrifugation steps are common to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Sonogashira coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Electrophiles: Such as halogens or acylating agents for electrophilic substitution.

Major Products:

    Substituted Pyrrolo[2,3-d]pyrimidines: Depending on the nucleophile used in substitution reactions.

    Coupled Products: From Sonogashira coupling reactions with various ethynylating agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine with structurally analogous compounds:

Substituent Position and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Cl, 4-C≡CH C₈H₄ClN₃ 177.59 Compact, linear ethynyl group; sp-hybridized carbon enables π-interactions .
2-Chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2-Cl, 4-NH-cyclobutyl C₁₀H₁₁ClN₄ 222.68 Bulky cyclobutylamine enhances steric hindrance; potential hydrogen bonding .
4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-SO₂-C₆H₄-CH₃ C₁₃H₁₀ClN₃O₂S 307.75 Electron-withdrawing tosyl group improves stability; sulfonyl acts as a leaving group .
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 6-I C₆H₃ClIN₃ 279.47 Heavy iodine atom facilitates radiolabeling; halogen bonding potential .
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-CH(CH₃)₂ C₉H₁₁ClN₃ 209.65 Isopropyl group increases lipophilicity; may enhance membrane permeability .
4-Chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-cyclopentyl, 5,6-CH₃ C₁₃H₁₆ClN₃ 249.74 Saturated cyclopentyl and methyl groups improve metabolic stability .

Structural and Pharmacological Implications

  • Ethynyl Group vs. Amine/Sulfonyl Groups : The ethynyl group in the target compound offers a linear, rigid structure conducive to π-stacking interactions in enzyme active sites, whereas amine or sulfonyl groups (e.g., 4-NH-cyclobutyl or 7-SO₂-tolyl) enable hydrogen bonding or polar interactions .
  • Alkyl vs. Aryl Substituents : Isopropyl and cyclopentyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while aryl groups (e.g., phenyl in CAS: 872706-14-4) may improve target affinity through aromatic interactions .

Biological Activity

Overview

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The compound exhibits significant biological activity primarily through its interaction with Janus kinases (JAKs) and tyrosine kinases, which are critical in various signaling pathways, particularly the JAK-STAT pathway. This article details its biological activity, mechanisms of action, and relevant research findings.

Primary Targets:

  • Janus Kinases (JAKs)
  • Tyrosine Kinases

Mode of Action:
The compound inhibits the activity of JAKs and tyrosine kinases, leading to disruption in the JAK-STAT signaling pathway. This inhibition can significantly affect cellular processes such as cell division, apoptosis, and immune responses.

The biochemical properties of this compound allow it to function effectively as a scaffold for developing kinase inhibitors. It has been shown to:

  • Induce cell cycle arrest in cancer cells.
  • Promote apoptosis through various molecular mechanisms, including the inhibition of phosphorylation events essential for cell survival .

Research Findings

Recent studies have highlighted the compound's potential in cancer therapy and inflammatory diseases. Below is a summary of key findings from various research efforts:

Study Findings Cell Lines Tested IC50 Values
Inhibits JAKs leading to decreased cell proliferationVarious cancer cell linesNot specified
Potent VEGFR-2 inhibitor; significantly reduces tumor growth in mouse modelsMouse melanoma model100-fold more potent than semaxanib
Induces apoptosis in HepG2 cells; increases pro-apoptotic proteinsHepG2 cellsIC50 = 29 - 59 µM

Case Studies

  • VEGFR-2 Inhibition : A series of derivatives based on this compound demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). Compounds derived from this framework were found to be significantly more effective than existing treatments like semaxanib in preclinical models, indicating their potential as therapeutic agents against angiogenesis in tumors .
  • Apoptosis Induction : In a study involving HepG2 liver cancer cells, the compound was shown to induce apoptosis by modulating key proteins involved in the apoptotic pathway. The upregulation of caspase-3 and Bax alongside downregulation of Bcl-2 suggests that this compound could be a promising candidate for further development in cancer therapies targeting apoptosis regulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Cyclization : Start with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.

Intermediate Formation : React with formamidine to generate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

Chlorination : Use POCl₃ or N-chlorosuccinimide (NCS) to introduce the chlorine substituent at the 4-position.

Ethynylation : Introduce the ethynyl group via Sonogashira coupling or nucleophilic substitution with trimethylsilylacetylene, followed by deprotection .

  • Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for chlorination) and solvent systems (e.g., DMF or THF for coupling reactions).

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for pyrrolo-pyrimidine protons) and carbon signals (e.g., ethynyl carbons at ~75–85 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 208.05 for C₈H₅ClN₃).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., cancer cell lines).
  • Structure-Activity Relationship (SAR) Probes : Modify the ethynyl group to study steric/electronic effects on target binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenation and ethynylation steps?

  • Methodological Answer :

  • Halogenation : Use NCS in DMF at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Ethynylation : Employ Pd(PPh₃)₄/CuI catalysts in degassed THF under inert atmosphere. Post-reaction, purify via silica gel chromatography (eluent: 5% MeOH in DCM) .

Q. How to resolve discrepancies in kinase inhibition data across studies?

  • Methodological Answer :

  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM) and incubation times (30–60 min).
  • Cellular Context : Compare results across cell lines (e.g., HCT-116 vs. HEK293) to account for off-target effects.
  • Structural Validation : Co-crystallize the compound with target kinases (e.g., EGFR) to confirm binding modes .

Q. What strategies enhance solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or morpholino groups at the 7-position.
  • Formulation : Use cyclodextrin-based carriers or PEGylation to improve aqueous solubility .

Q. How to address spectral data contradictions (e.g., NMR shifts) in tautomeric systems?

  • Methodological Answer :

  • Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify tautomer-sensitive signals.
  • Dynamic NMR : Conduct variable-temperature experiments to observe tautomeric equilibria (e.g., δ 11.0–12.0 ppm for NH protons in DMSO) .

Q. What computational methods predict target selectivity for kinase inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR).
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å for active site residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.